
葡萄糖酸亚铁水合物
描述
Iron(II) gluconate hydrate, also known as ferrous gluconate, is a black compound often used as an iron supplement . It is the iron (II) salt of gluconic acid .
Synthesis Analysis
Iron(II) gluconate is synthesized from sodium gluconate and iron(II) sulphate as precursors . The reaction product is purified by treating the crude reaction mixture with acidic and basic ion exchange resins for the removal of Na+ and SO42- ions .Molecular Structure Analysis
The molecular formula of Iron(II) gluconate hydrate is (C6H11O7)2Fe · aq . Its molecular weight is 446.14 (anhydrous basis) .Chemical Reactions Analysis
Iron(II) gluconate is obtained in the form of dark green crystals after drying . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
Iron(II) gluconate hydrate appears as a light yellow to brown powder . It is soluble in water and glycerin, but negligible in alcohol . Its melting point is 188 °C (370 °F; 461 K) dihydrate .科学研究应用
晶体学和物理性质
葡萄糖酸亚铁水合物表现出有趣的晶体结构,其会根据水合程度而变化。Gondek和Dubiel(2020年)的研究表明,完全水合的葡萄糖酸亚铁形成单斜晶结构,而干燥形式则采用三斜晶结构。此外,研究发现样品中的铁以Fe(II)和Fe(III)离子的形式存在,其比例因水合状态而异 (Gondek & Dubiel, 2020).
穆斯堡尔光谱和热重分析
已使用穆斯堡尔光谱和热重分析研究了葡萄糖酸亚铁在热条件下的行为。Kulgawczuk等人(1989年)发现Fe2+在水合相中占据两个不同的位点,在热处理后占据一个位点。这项研究提供了对葡萄糖酸亚铁的热稳定性和氧化行为的见解 (Kulgawczuk, Ruebenbauer, & Sepiol, 1989).
合成和表征
已探索了葡萄糖酸亚铁作为一种潜在的抗贫血药物的合成和表征。Nikolic等人(2014年)报道了其合成以及物理和化学性质,提供了有关其结构和在各种条件下的降解行为的宝贵信息 (Nikolic et al., 2014).
环境应用
葡萄糖酸亚铁在环境科学中具有应用,特别是在水处理中。Ranjithkumar等人(2014年)研究了其在磁性活性炭/α-Fe2O3纳米复合材料合成中的应用,用于去除水中的染料,突出了其在水净化过程中的潜力 (Ranjithkumar, Sangeetha, & Vairam, 2014).
海洋学中的铁化学
Rue和Bruland(1997年)对赤道太平洋中铁化学的研究表明,葡萄糖酸亚铁配合物可以提高海洋环境中的反应效率。这对我们理解铁在海洋生态系统中的作用具有影响 (Rue & Bruland, 1997).
作用机制
Target of Action
The primary target of Iron(II) gluconate hydrate is the body’s hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues . Iron is a crucial component of hemoglobin, and Iron(II) gluconate hydrate provides a bioavailable form of iron that the body can use to produce this essential protein .
Mode of Action
Iron(II) gluconate hydrate works by supplying the body with iron, which is necessary for the production of hemoglobin . When Iron(II) gluconate hydrate is ingested, it is broken down in the stomach and the iron is absorbed into the bloodstream. This iron is then used by the body to produce hemoglobin .
Biochemical Pathways
Iron(II) gluconate hydrate affects the biochemical pathway responsible for the production of hemoglobin . When there is a deficiency of iron in the body, the production of hemoglobin decreases, leading to a condition known as iron-deficiency anemia . By providing a source of bioavailable iron, Iron(II) gluconate hydrate helps to increase the production of hemoglobin and prevent or treat this condition .
Pharmacokinetics
The pharmacokinetics of Iron(II) gluconate hydrate involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Iron(II) gluconate hydrate is absorbed in the duodenum and upper jejunum . The iron is then distributed throughout the body, where it is primarily used in the bone marrow for hemoglobin synthesis . Any excess iron is stored in the liver, spleen, and bone marrow .
Result of Action
The primary molecular effect of Iron(II) gluconate hydrate is the increased production of hemoglobin, resulting in improved oxygen-carrying capacity of the blood . On a cellular level, this leads to improved oxygen delivery to cells throughout the body, supporting cellular respiration and energy production . Clinically, this results in the alleviation of symptoms associated with iron-deficiency anemia, such as fatigue and weakness .
Action Environment
The action, efficacy, and stability of Iron(II) gluconate hydrate can be influenced by various environmental factors. For instance, the absorption of iron can be affected by the presence of other substances in the gut. Certain substances, such as ascorbic acid (vitamin C), can enhance iron absorption, while others, such as calcium and certain types of dietary fiber, can inhibit it . Furthermore, the stability of Iron(II) gluconate hydrate can be affected by storage conditions, such as temperature and humidity .
属性
IUPAC Name |
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSKTPEFSQVHL-XRDLMGPZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FeO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(II) gluconate hydrate | |
CAS RN |
699014-53-4 | |
| Record name | Iron(II) gluconate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of iron(II) gluconate hydrate in the synthesis of iron oxide nanoparticles?
A1: Iron(II) gluconate hydrate serves as a precursor in the synthesis of iron oxide nanoparticles. It provides a source of iron(II) ions, which undergo oxidation and precipitation reactions in the presence of an oxidant and stabilizing agents. In the study by Shoja'ziyan et al. [], iron(II) gluconate hydrate was used in conjunction with iron(III) chloride hexahydrate and the peptide oxytocin to synthesize highly stable iron oxide nanoparticles with a size range of 2-5 nm using a microwave-assisted method.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





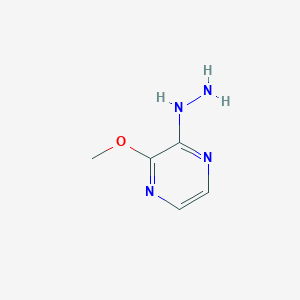
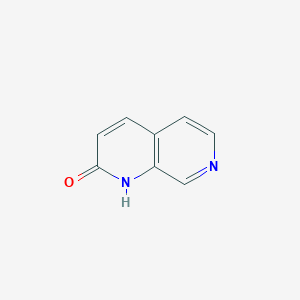

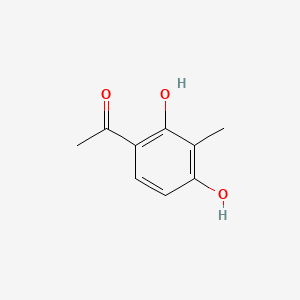



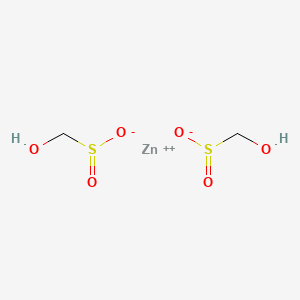
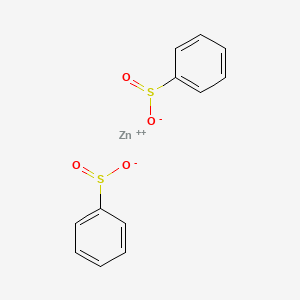
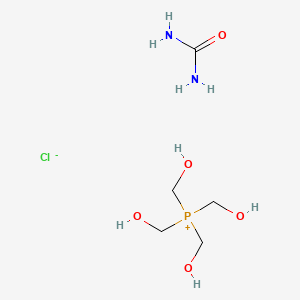
![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)